molecular formula C10H10BrF B3045312 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene CAS No. 104761-49-1

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3045312
CAS No.: 104761-49-1
M. Wt: 229.09 g/mol
InChI Key: UJUXPECXTLSPTF-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrF It is a derivative of tetrahydronaphthalene, where the hydrogen atoms at positions 5 and 8 are substituted by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and fluorination of tetrahydronaphthalene. One common method is to start with 1,2,3,4-tetrahydronaphthalene and introduce the bromine and fluorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters and to achieve high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine or fluorine atoms, resulting in the formation of tetrahydronaphthalene or its partially reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydronaphthalene derivatives, while oxidation can produce naphthalene derivatives with different functional groups.

Scientific Research Applications

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the fluorine atom at position 8, which can affect its reactivity and applications.

    8-Fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom at position 5, resulting in different chemical properties.

    1,2,3,4-Tetrahydronaphthalene: The parent compound without any halogen substitutions, used as a reference for studying the effects of bromine and fluorine substitutions.

Uniqueness: 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects

Properties

IUPAC Name

5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUXPECXTLSPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909179
Record name 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104761-49-1
Record name Naphthalene, 5-bromo-8-fluoro-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
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5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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